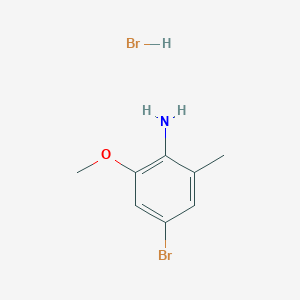

4-Bromo-2-methoxy-6-methylaniline hydrobromide

描述

属性

IUPAC Name |

4-bromo-2-methoxy-6-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNOLXONFSKXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10BrNO·HBr

- CAS Number : 1181458-21-8

- Molecular Weight : 248.08 g/mol

The compound features a bromine atom, a methoxy group, and a methyl group attached to an aniline structure, which contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The specific molecular targets remain under investigation, but initial findings indicate potential interactions with proteins involved in cell cycle regulation.

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity to biological targets, which may include:

- Enzymes : Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.

- Receptors : Modulation of receptor activity could influence signaling pathways related to cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

- A study involving the compound's application against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.

-

Cancer Cell Line Testing :

- In a series of experiments on MCF-7 breast cancer cells, treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting significant anticancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methoxy-6-methylaniline | Bromine, methoxy, methyl groups | Antimicrobial, anticancer |

| 3-Bromo-4-methoxyaniline | Bromine, methoxy | Moderate antimicrobial |

| 4-Methylaniline | Methyl group | Low antimicrobial activity |

This table illustrates how structural variations influence biological activity among similar compounds.

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of bromoanilines can act as inhibitors for various cancer-related pathways. For example, studies have synthesized compounds based on 4-bromo-2-methoxy-6-methylaniline hydrobromide that demonstrate activity against receptor tyrosine kinases, which are pivotal in cancer cell signaling pathways .

- Antimicrobial Properties : Bromoanilines have been explored for their antimicrobial effects. The hydrobromide form of 4-bromo-2-methoxy-6-methylaniline has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Agricultural Applications

- Herbicides : The compound serves as an intermediate in the synthesis of herbicidal agents. Its derivatives have been employed in formulations aimed at controlling unwanted vegetation in agricultural settings. Studies show that these derivatives can effectively inhibit specific plant growth pathways .

- Pesticides : Similar to herbicides, 4-bromoaniline derivatives are utilized in creating pesticides that target pests while minimizing harm to crops. The selective action of these compounds allows for effective pest control with reduced environmental impact .

Case Studies

准备方法

Bromination of 2,6-Disubstituted Aniline Hydrohalides in Inert Solvents

A highly effective and industrially relevant method for preparing 4-bromo-2,6-dialkylaniline hydrobromides (which includes 4-bromo-2-methoxy-6-methylaniline hydrobromide by analogy) involves direct bromination of the corresponding 2,6-disubstituted aniline hydrohalide in an inert, water-immiscible organic solvent such as cyclohexane or 1,2-dichloroethane.

- Starting Material: 2,6-dialkylaniline hydrochloride or hydrobromide (for the methoxy and methyl substituted analogue, the substrate would be 2-methoxy-6-methylaniline hydrohalide).

- Brominating Agent: Bromine (Br₂) added dropwise.

- Solvent: Inert, water-immiscible solvents like cyclohexane or 1,2-dichloroethane.

- Temperature: Typically from -5°C to +100°C; preferred ranges are 0°C to 70°C.

- Reaction Time: Bromine addition over 1-2 hours, followed by stirring for an additional hour.

- Yield: Nearly quantitative yields (up to 99.9%) of 4-bromo-2,6-dialkylaniline hydrobromides.

- Isolation: The hydrobromide salt precipitates and is isolated by filtration, washing, and drying.

- Purification: Recrystallization from solvents such as ethyl acetate.

| Parameter | Details |

|---|---|

| Bromine Amount | 19.1 g (stoichiometric for 24.1 g substrate) |

| Substrate | 2,6-diisopropylaniline hydrochloride |

| Solvent | 1,2-dichloroethane or cyclohexane |

| Temperature | 0°C (for dichloroethane), 70°C (for cyclohexane) |

| Reaction Time | 1-2 hours bromine addition + 1 hour stirring |

| Yield | 97-99.9% |

| Product Form | Yellow crystals, melting point ~235°C |

This method is advantageous due to the mild conditions, high selectivity for the 4-position bromination, and ease of isolation of the hydrobromide salt. The use of inert solvents facilitates better handling and purification compared to acidic solvents like acetic acid.

Bromination in Pyridine or Pyridine-Containing Solvent Mixtures

An alternative preparation method involves bromination of substituted anilines in pyridine or solvent mixtures containing at least 55% pyridine by weight. This method is particularly useful for preparing 4-bromoaniline derivatives with various substituents, including methoxy and methyl groups.

- Starting Material: Substituted aniline (e.g., 2-methoxy-6-methylaniline).

- Brominating Agent: Bromine or other brominating agents.

- Solvent: Pyridine or pyridine mixed with methanol, esters (ethyl acetate), amides (DMF), or water.

- Reaction Conditions: Bromine added over 5 minutes to 5 hours at controlled temperature.

- Advantages: Provides good control over bromination, potentially higher purity.

- Yield and Purity: Improved yields and purity compared to prior art methods for similar compounds.

This method is suitable for industrial scale and allows for selective bromination with minimized side reactions. The pyridine solvent acts both as solvent and base, neutralizing hydrobromic acid formed during bromination.

Summary Table of Preparation Methods

| Method No. | Starting Material | Brominating Agent | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,6-dialkylaniline hydrohalide | Br₂ | Cyclohexane, 1,2-dichloroethane | -5°C to +100°C | 97-99.9 | High selectivity, easy isolation of hydrobromide salt, industrially preferred |

| 2 | Substituted aniline (e.g., 2-methoxy-6-methyl aniline) | Br₂ | Pyridine or pyridine mixtures | Controlled, ambient | Good | Pyridine acts as solvent and base, improves purity and yield |

| 3 | 2-methoxy-naphthalene derivatives | Br₂ | Acetic acid or propionic acid | 30-60°C | Moderate | Multistep, involves dehalogenation with iron, less direct, used for related intermediates |

Research Findings and Analysis

- The bromination of 2,6-dialkylaniline hydrohalides in inert solvents achieves nearly quantitative yields with high regioselectivity for the 4-position bromination, which is challenging in free base anilines due to competing side reactions.

- The use of inert solvents like cyclohexane or 1,2-dichloroethane minimizes side reactions and facilitates product isolation, contrasting with acidic media where hydrobromic acid complicates purification.

- Pyridine-based solvent systems provide an alternative route that balances reaction control and product purity, especially useful for industrial-scale synthesis of various 4-bromoaniline derivatives.

- The indirect route via brominated naphthalene intermediates is less favored due to complexity and lower yields but provides insights into bromination and dehalogenation chemistry relevant to related compounds.

常见问题

Q. Table 1. Comparative Reactivity of Halogenated Anilines in Cross-Coupling

| Compound | Halogen | Reaction Yield (%) | Catalyst System | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methoxy-6-methylaniline | Br | 85 | Pd(OAc)₂/XPhos | |

| 4-Chloro-2-methoxy-6-methylaniline | Cl | 62 | PdCl₂(PPh₃)₂ |

Q. Table 2. Spectroscopic Signatures

| Functional Group | ¹H NMR (ppm) | IR (cm⁻¹) |

|---|---|---|

| Aromatic C-H | 6.5–7.5 | - |

| Methoxy (OCH₃) | ~3.8 (s) | 2830–2960 |

| Bromine (C-Br) | - | 500–600 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。